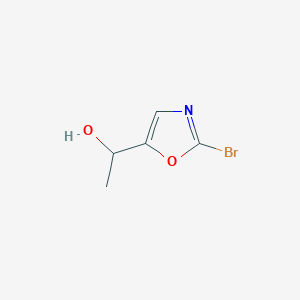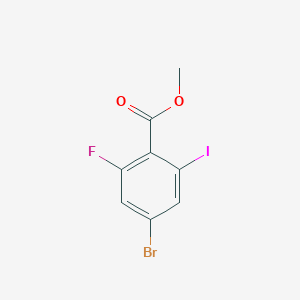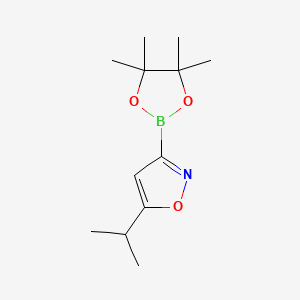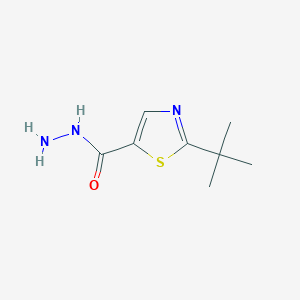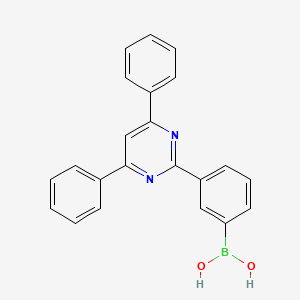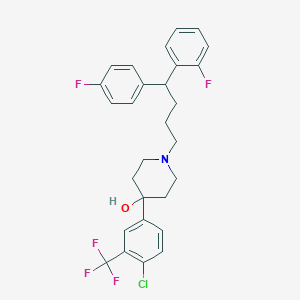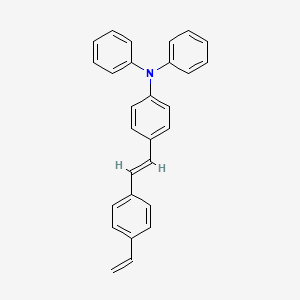
N,N-Diphenyl-4-(4-vinylstyryl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diphenyl-4-(4-vinylstyryl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of two phenyl groups attached to the nitrogen atom and a vinylstyryl group attached to the para position of the aniline ring. It is known for its applications in organic electronics and materials science due to its unique structural and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diphenyl-4-(4-vinylstyryl)aniline typically involves a multi-step process. One common method includes the following steps:
Formation of the Aniline Derivative: The initial step involves the synthesis of N,N-diphenylaniline through the reaction of aniline with diphenylamine in the presence of a suitable catalyst.
Vinylation: The next step is the introduction of the vinyl group. This can be achieved through a Heck reaction, where N,N-diphenylaniline is reacted with a vinyl halide (such as vinyl bromide) in the presence of a palladium catalyst and a base.
Styryl Group Introduction: Finally, the styryl group is introduced through a Wittig reaction, where the vinylated aniline derivative is reacted with a suitable aldehyde (such as benzaldehyde) in the presence of a phosphonium ylide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Catalysts and reagents are chosen based on cost-effectiveness and availability. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions: N,N-Diphenyl-4-(4-vinylstyryl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for the introduction of various functional groups. Common reagents include halogens and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted aniline derivatives.
Substitution: Halogenated or sulfonated aniline derivatives.
科学的研究の応用
N,N-Diphenyl-4-(4-vinylstyryl)aniline has a wide range of applications in scientific research:
Organic Electronics: Used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: Employed in the synthesis of conjugated polymers and copolymers for advanced materials with unique electronic properties.
Biological Research: Investigated for its potential as a fluorescent probe in biological imaging due to its strong fluorescence properties.
Medicinal Chemistry: Explored for its potential as a pharmacophore in the design of new therapeutic agents.
作用機序
The mechanism of action of N,N-Diphenyl-4-(4-vinylstyryl)aniline is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions and hydrogen bonding. In organic electronics, it functions as a hole-transporting material by facilitating the movement of positive charges through its conjugated system. In biological applications, its fluorescence properties are utilized for imaging and detection purposes.
類似化合物との比較
N,N-Diphenyl-4-(phenylethynyl)aniline: Similar structure but with an ethynyl group instead of a vinyl group.
N,N-Diphenyl-4-(pyren-1-yl)aniline: Contains a pyrene group, used in OLEDs for its strong fluorescence.
4-(4-Nitrostyryl)-N,N-diphenylaniline: Contains a nitro group, used in materials science for its electron-accepting properties.
Uniqueness: N,N-Diphenyl-4-(4-vinylstyryl)aniline is unique due to the presence of both vinyl and styryl groups, which provide a balance of electronic properties suitable for various applications in organic electronics and materials science. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound for synthetic chemistry.
特性
分子式 |
C28H23N |
|---|---|
分子量 |
373.5 g/mol |
IUPAC名 |
4-[(E)-2-(4-ethenylphenyl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C28H23N/c1-2-23-13-15-24(16-14-23)17-18-25-19-21-28(22-20-25)29(26-9-5-3-6-10-26)27-11-7-4-8-12-27/h2-22H,1H2/b18-17+ |
InChIキー |
CJUQWHLMEDBASB-ISLYRVAYSA-N |
異性体SMILES |
C=CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C=CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


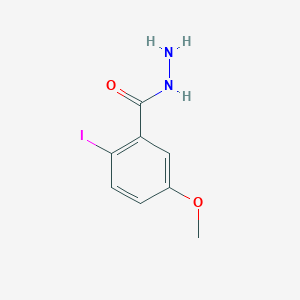


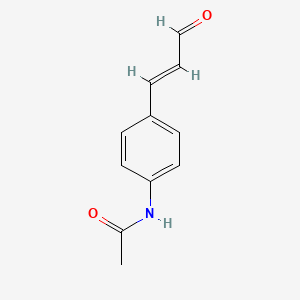
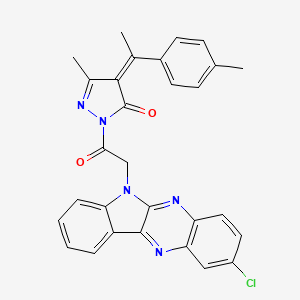
![Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate](/img/structure/B13137496.png)
![6-(Trifluoromethyl)-[2,4'-bipyridine]-3-carbaldehyde](/img/structure/B13137499.png)
